

Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate commercial suppliers

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Compound of Interest

Compound Name: *Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate*

Cat. No.: *B111338*

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An In-Depth Technical Guide to **Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate**, a key intermediate in pharmaceutical synthesis. This document details its commercial availability, synthesis protocols, analytical methodologies, and its role in the development of targeted therapies.

Commercial Availability

Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate (CAS No. 119285-07-3) is readily available from a variety of commercial suppliers.^{[1][2][3][4]} The typical purity offered is greater than 95%.^[2] Below is a summary of some of the suppliers.

Supplier	Purity	Available Quantities
AbacipharmTech	-	-
Virtuous Lifesciences	>95%	5 gm, 25 gm
BLDpharm	-	-
Sunway Pharm Ltd	97%	100mg, 250mg, 1g, 5g, 10g, 25g
A2B Chem	95%	-
Ambeed	-	-
BOC Sciences	-	-
Capot Chemical	-	-
Pharmaffiliates	-	-

Synthesis Protocols

The synthesis of **tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate** can be achieved through several routes. A common and effective method involves the reduction of a nitro-precursor.

Synthesis via Reduction of a Nitro-Precursor

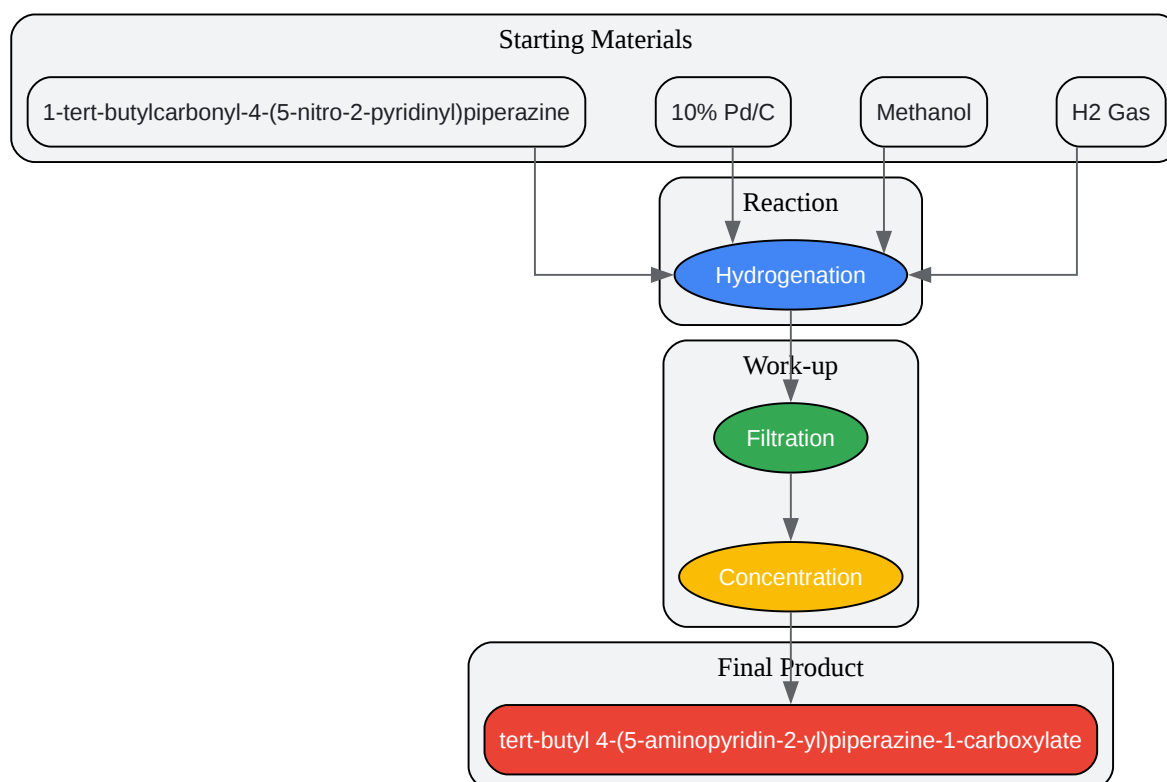
A widely cited method for the synthesis of **tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate** involves the catalytic hydrogenation of 1-tert-butylcarbonyl-4-(5-nitro-2-pyridinyl)piperazine.^[1]

Experimental Protocol:

- **Reaction Setup:** To a 250-mL round-bottomed flask, add 1-tert-butylcarbonyl-4-(5-nitro-2-pyridinyl)piperazine (4.0 g, 13.0 mmol), 10% palladium on carbon (wetted, 500 mg), and methanol (130 mL).^[1] The flask is then placed under a nitrogen atmosphere.^[1]
- **Hydrogenation:** The reaction system is evacuated and subsequently filled with hydrogen gas. ^[1] The mixture is stirred at room temperature for 15 hours.^[1]

- Work-up: Upon completion of the reaction, the hydrogen gas is removed by evacuation and the flask is filled with nitrogen.[1] The reaction mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst.[1]
- Isolation: The filtrate is concentrated under reduced pressure to yield the desired product, **tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate**. [1] This method has a reported yield of 91%. [1]

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate**.

Analytical Characterization

The structural confirmation and purity assessment of **tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate** are crucial. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation of the compound.

¹H NMR Data (400 MHz, DMSO-d₆): δ ppm 11.52 (s, 1H), 8.43 (d, J= 2.0 Hz, 1H), 8.40 (s, 1H), 7.89 (dd, J= 9.0, 2.6 Hz, 1H), 6.90 (d, J= 9.1 Hz, 1H), 3.47 - 3.41 (m, 8H), 2.92 (bs, 2H), 2.58 (s, 3H), 1.40 (s, 9H).

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC (RP-HPLC) method can be developed for the purity determination and quantification of **tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate**.

Proposed HPLC Method:

- Column: C18 column (e.g., 250 x 4.6 mm, 5 μm particle size)
- Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid)
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm
- Injection Volume: 10 μL
- Column Temperature: 30 °C

Role in Drug Discovery and Development

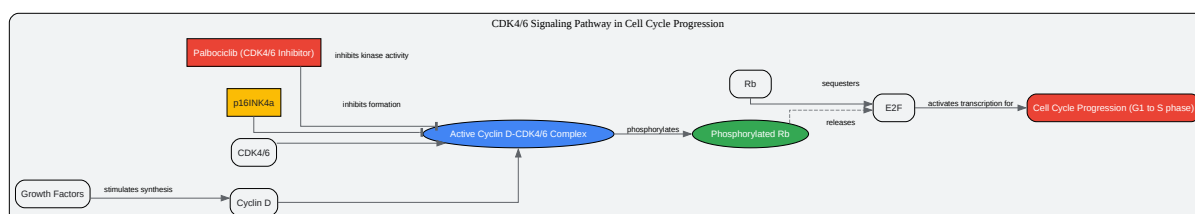
Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors for cancer therapy.

Precursor to CDK4/6 Inhibitors

This compound is a key intermediate in the synthesis of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Palbociclib is used in the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer.

Signaling Pathway Involving CDK4/6

The diagram below illustrates the role of the Cyclin D-CDK4/6-INK4-Rb pathway in cell cycle progression and how inhibitors like Palbociclib can block this process.



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References

- 1. 4-(5-AMINOPYRIDIN-2-YL)PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 119285-07-3 [chemicalbook.com]
- 2. 119285-07-3 | tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate | Amides | Ambeed.com [ambeed.com]
- 3. WO2015112754A1 - Furo-3-carboxamide derivatives and methods of use - Google Patents [patents.google.com]
- 4. a2bchem.com [a2bchem.com]
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